molecular formula C12H8F4N2O B1370990 3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1094937-85-5

3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1370990
CAS No.: 1094937-85-5
M. Wt: 272.2 g/mol
InChI Key: OCNQNARPBGMJRE-UHFFFAOYSA-N
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Description

3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a fluorinated aniline derivative featuring a pyridinyloxy substituent at the 4-position of the benzene ring and a trifluoromethyl group at the 5-position of the pyridine ring. This compound is structurally characterized by its electron-withdrawing groups (fluorine and trifluoromethyl), which influence its electronic properties, solubility, and reactivity. The compound’s molecular formula is C₁₃H₉F₄N₂O, with a molar mass of 292.08 g/mol (calculated from atomic weights).

Properties

IUPAC Name

3-fluoro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2O/c13-9-5-8(17)2-3-10(9)19-11-4-1-7(6-18-11)12(14,15)16/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNQNARPBGMJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives .

Scientific Research Applications

3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to bind to biological targets, such as enzymes and receptors, through strong hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)aniline

  • Key Difference : Lacks the 3-fluoro substituent on the aniline ring.
  • This may enhance nucleophilic reactivity compared to the fluorinated analogue .

3-Chloro-4-([5-(trifluoromethyl)pyridin-2-yl]oxy)aniline (CAS 72045-93-3)

  • Key Difference : Substitutes fluorine at the 3-position with chlorine.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine alter steric bulk and electronic properties. This may affect binding affinity in target applications, such as pesticide intermediates .

2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)

  • Key Difference : Simpler structure without the pyridinyloxy group.
  • Impact : The absence of the pyridine ring reduces molecular complexity and polar surface area, likely decreasing solubility in polar solvents .

Functional and Reactivity Differences

  • Synthetic Accessibility : Chlorinated analogues (e.g., 3-Chloro-4-([5-CF₃)pyridin-2-yl]oxy)aniline) may require harsher reaction conditions due to chlorine’s lower leaving-group ability compared to fluorine .
  • Applications: Pyridinyloxy-containing anilines (e.g., the target compound and its chloro analogue) are frequently used as intermediates in neonicotinoid insecticides, whereas simpler fluorinated anilines (e.g., 2-Fluoro-5-(CF₃)aniline) are more common in drug discovery .

Biological Activity

3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a fluorinated aromatic amine compound with significant biological activity. Its structure includes both fluoro and trifluoromethyl groups, which enhance its chemical stability and interaction with biological targets. This compound has been investigated for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₈F₄N₂O
  • Molecular Weight : 272.20 g/mol
  • CAS Number : 1094937-85-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through strong hydrogen bonding and hydrophobic interactions. The trifluoromethyl and fluoro groups enhance the compound's lipophilicity, which facilitates its binding to biological targets, potentially modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMInhibition of nucleic acid and peptidoglycan production
Escherichia coli>125 μMBacteriostatic effect

These findings suggest that the compound not only inhibits bacterial growth but also has the potential to reduce biofilm formation, which is critical in treating chronic infections.

Case Studies

  • Study on Biofilm Inhibition : A study published in a peer-reviewed journal reported that this compound demonstrated significant antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), reducing biofilm formation by over 90% compared to control treatments. The minimum biofilm inhibitory concentration (MBIC) was found to be approximately 62.216 μg/mL, indicating its potential in treating biofilm-associated infections .
  • Antifungal Activity : Another study evaluated the antifungal properties of the compound against Candida species, showing a reduction in biofilm formation by up to 75%. This suggests that the compound may have broad-spectrum antimicrobial activity, making it a candidate for further development in antimicrobial therapies .

Pharmaceutical Development

Due to its unique chemical properties, this compound is being explored as a pharmaceutical intermediate. Its ability to modulate biological pathways positions it as a promising candidate for drug development targeting diseases related to microbial infections and possibly cancer.

Material Science

In addition to its biological applications, this compound is valuable in material science for the synthesis of advanced materials, including polymers and coatings that require high stability and resistance to environmental degradation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 3-fluoro-4-hydroxyaniline and 2-chloro-5-(trifluoromethyl)pyridine. Key conditions include using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at 80–100°C for 6–12 hours. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aniline to pyridine derivative) and inert atmosphere to prevent oxidation of the aniline group .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies fluorine environments (δ ~ -60 ppm for CF₃, ~ -110 ppm for aromatic F).
  • LC-MS : Confirms molecular weight (expected [M+H]⁺ ~ 317) and purity.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, particularly regioisomers from competing substitution pathways .

Advanced Research Questions

Q. How can contradictory results in substitution reactions (e.g., unexpected byproducts) be systematically analyzed?

  • Methodological Answer : Competing pathways (e.g., O- vs. N-alkylation) arise from the nucleophilicity of the aniline group. Use kinetic studies (varying temperature and base strength) and DFT calculations to map energy barriers. For example, K₂CO₃ favors O-substitution, while stronger bases like NaH may lead to side reactions. LC-MS tracking of intermediates can identify competing mechanisms .

Q. What strategies are recommended for designing in vitro assays to evaluate this compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with fluorophilic active sites (e.g., kinases or cytochrome P450 isoforms).
  • Assay Design : Use fluorescence polarization for binding affinity or calorimetry (ITC) for thermodynamic profiling. Include controls with non-fluorinated analogs to isolate CF₃/F effects .

Q. How do electronic effects of fluorine and trifluoromethyl groups influence regioselectivity in further functionalization?

  • Methodological Answer : The electron-withdrawing CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the meta position. Fluorine’s inductive effect enhances the ortho/para-directing nature of the aniline group. Computational modeling (e.g., Hirshfeld charge analysis) can predict reactive sites for cross-coupling or nitration .

Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 150°C (TGA analysis). Store at -20°C under argon.
  • Photostability : UV-Vis studies show degradation under UV light; amber vials are essential.
  • pH Sensitivity : Protonation of the aniline group (pKa ~ 4.5) affects solubility. Buffered solutions (pH 6–8) prevent precipitation .

Q. How can palladium-catalyzed cross-coupling reactions be tailored to modify the pyridine or aniline moieties?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos to introduce aryl amines at the pyridine’s 4-position.
  • Suzuki Coupling : Replace the pyridine’s chlorine with boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C). Monitor regioselectivity via in situ NMR .

Q. What advanced analytical methods resolve co-eluting impurities in HPLC?

  • Methodological Answer :

  • 2D-LC : Pair reverse-phase with HILIC columns.
  • HRMS/MS : Fragment ions (e.g., m/z 317 → 272 for CF₃ loss) distinguish isomers.
  • Ion Mobility Spectrometry : Differentiates conformers with similar retention times .

Q. How can computational modeling predict metabolic pathways or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate permeability (LogP ~ 2.8) and CYP450 interactions.
  • Docking Studies (AutoDock Vina) : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify potential toxic metabolites .

Notes

  • Methodological Rigor : Emphasized mechanistic insights, experimental validation, and computational cross-checks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Reactant of Route 2
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3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

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